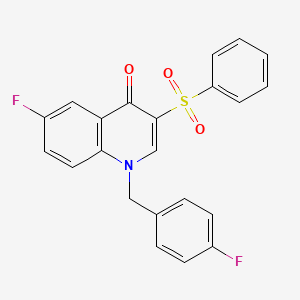

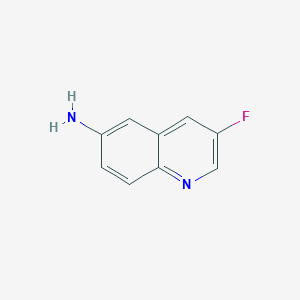

3-Fluoroquinolin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoroquinolin-6-amine is a chemical compound with the molecular formula C9H7FN2 . It has a molecular weight of 162.17 and is a yellow to brown solid .

Synthesis Analysis

The synthesis of fluoroquinolones, including 3-Fluoroquinolin-6-amine, involves various structural modifications by incorporating substituents into different positions or by means of annelation . The synthesis of glycosylhydrazides and amino acids based on the corresponding hydrazido- and azido derivatives of 6-fluoroquinolin-4-one-3-carboxylic acids has also been described .Molecular Structure Analysis

The InChI code for 3-Fluoroquinolin-6-amine is 1S/C9H7FN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

3-Fluoroquinolin-6-amine is a yellow to brown solid . It has a molecular weight of 162.17 . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Neurofibrillary Tangles Imaging in Alzheimer's Disease

- 18F-MK-6240 PET Tracer for Alzheimer's Disease: A PET tracer, 18F-MK-6240, which is a derivative of fluoroquinolinamine, was developed for imaging neurofibrillary tangles in Alzheimer's disease. This tracer shows high selectivity and affinity for neurofibrillary tangles, distinguishing between healthy elderly subjects and those with Alzheimer's disease through differential brain uptake and clearance rates. The tracer's kinetics and binding levels indicate its potential for longitudinal studies and clinical development (Lohith et al., 2018).

Radiopharmaceutical Production for PET Imaging

- cGMP Production of [18F]MK-6240: The compound [18F]MK-6240, another derivative, demonstrates the importance of fluoroquinolinamine-based compounds in developing radiopharmaceuticals for PET imaging. This research outlines a fully automated, high-yield, and quality-controlled production process, underlining the compound's significance in detecting human neurofibrillary tangles, a hallmark of Alzheimer's disease (Collier et al., 2017).

Fluorogenic Substrates for Enzyme Activity Measurement

- Fluorogenic Substrate for Chymotrypsin: A study explored a new fluorogenic substrate based on the cleavage of a quinoline derivative, demonstrating its application in measuring the amidolytic activity of chymotrypsin. This highlights the potential use of fluoroquinolinamines in developing fluorescent probes for enzymatic assays (Brynes et al., 1981).

Fluorescence Studies and Material Sciences

- Mechanofluorochromic Activities: Novel derivatives of fluoroquinolinamines have been synthesized, exhibiting full-color-tunable solid-state emissions and mechanofluorochromic activities. These derivatives offer insights into designing fluorescent materials for encryption and data storage applications, as well as for developing single-molecule white fluorescence emitters (Zhang et al., 2021).

Simplified Radiosynthesis for Imaging Agents

- Simplified Synthesis of [18F]MK-6240: A simplified one-step synthesis of [18F]MK-6240, utilizing fluoroquinolinamine derivatives, was developed to improve the efficiency and yield of this PET imaging agent. This advancement supports the compound's regular use in clinical and animal PET imaging studies, demonstrating its importance in neuroimaging (Hopewell et al., 2019).

Wirkmechanismus

Target of Action

The primary target of 3-Fluoroquinolin-6-amine, like other fluoroquinolones, is bacterial DNA-gyrase . DNA-gyrase is an essential enzyme for bacteria, playing a crucial role in DNA replication, transcription, and repair .

Mode of Action

3-Fluoroquinolin-6-amine interacts with its target by inhibiting the function of bacterial DNA-gyrase . This inhibition disrupts the replication and transcription processes of bacterial DNA, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by 3-Fluoroquinolin-6-amine is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, the compound prevents the unwinding of the DNA helix, a necessary step for DNA replication . This disruption leads to the cessation of bacterial growth and eventually results in bacterial death .

Pharmacokinetics

They achieve high serum concentrations and have lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .

Result of Action

The result of the action of 3-Fluoroquinolin-6-amine is the inhibition of bacterial growth and eventual bacterial death . This is achieved through the disruption of DNA replication, which is vital for bacterial survival and proliferation .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-fluoroquinolin-6-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLKWOKJHCWILZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2894154.png)

![(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2894161.png)

![3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B2894163.png)

![N,N-dimethyl-3-phenyl-5-[(pyridin-3-yl)carbonyl]thiophen-2-amine](/img/structure/B2894166.png)

![4-(diethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2894167.png)

![2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2894168.png)

![2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2894170.png)